molecular formula C13H12N2O2 B2586904 1-(2-Furoyl)indolin-6-amine CAS No. 927996-98-3

1-(2-Furoyl)indolin-6-amine

Cat. No. B2586904
CAS RN: 927996-98-3
M. Wt: 228.251
InChI Key: CRKLDMOPXVDJLX-UHFFFAOYSA-N
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Description

“1-(2-Furoyl)indolin-6-amine” is a compound with the molecular formula C13H12N2O2 . It’s also known as “6-Amino-1-(2-furoyl)indoline” and has a CAS number of 927996-98-3 .


Synthesis Analysis

The synthesis of indoline compounds, such as “1-(2-Furoyl)indolin-6-amine”, has been a topic of interest in organic chemistry . A study reported the synthesis of benzamide derivatives bearing heterocyclic furan and piperazine ring . The resulting benzamides were refluxed with 1-(2-furoyl)piperazine in the presence of K2CO3 and CH3CN to acquire target compounds .


Molecular Structure Analysis

The molecular structure of “1-(2-Furoyl)indolin-6-amine” was confirmed using spectroscopic techniques including 13C NMR, 1H NMR, IR, and EI-MS .

Scientific Research Applications

Antiviral Activity

Indole derivatives have been reported to possess antiviral activity . For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents . These compounds showed inhibitory activity against influenza A .

Anti-inflammatory Activity

Indole derivatives also exhibit anti-inflammatory properties . This makes them potentially useful in the treatment of conditions characterized by inflammation.

Anticancer Activity

Indole derivatives have shown promise in the field of oncology . Their ability to bind with high affinity to multiple receptors makes them potentially useful in the development of new anticancer drugs .

Anti-HIV Activity

Some indole derivatives have been found to possess anti-HIV activity . This suggests that they could be used in the development of drugs for the treatment of HIV/AIDS.

Antioxidant Activity

Indole derivatives can act as antioxidants . This means they have the potential to protect the body’s cells from damage caused by free radicals.

Antimicrobial Activity

Indole derivatives have been found to possess antimicrobial properties . This makes them potentially useful in the development of new antimicrobial drugs.

Antitubercular Activity

Indole derivatives have shown antitubercular activity . This suggests that they could be used in the development of drugs for the treatment of tuberculosis.

Antidiabetic Activity

Indole derivatives have been found to possess antidiabetic properties . This suggests that they could be used in the development of drugs for the treatment of diabetes.

Safety and Hazards

Aromatic amines, which include “1-(2-Furoyl)indolin-6-amine”, can significantly harm human health and the environment . They can cause glaucopsia, a visual disturbance, among workers exposed to such chemicals .

Future Directions

Indoline structures are commonly found in natural and synthetic compounds with medicinal value and are now beginning to be exploited as the basic backbone of various drugs . As research continues, dihydroindoles and their derivatives will play a greater role in the medical field .

Mechanism of Action

Target of Action

The primary target of 1-(2-Furoyl)indolin-6-amine is the butyrylcholinesterase enzyme . This enzyme plays a crucial role in the breakdown of acetylcholine, a neurotransmitter that is important for many functions in the body, including muscle movement and memory.

Mode of Action

1-(2-Furoyl)indolin-6-amine interacts with its target, the butyrylcholinesterase enzyme, by binding to it . This binding inhibits the enzyme’s activity, leading to an increase in the levels of acetylcholine in the body .

Biochemical Pathways

The inhibition of butyrylcholinesterase by 1-(2-Furoyl)indolin-6-amine affects the cholinergic pathway . This pathway is responsible for the transmission of signals in the nervous system. The increase in acetylcholine levels due to the inhibition of butyrylcholinesterase can enhance signal transmission in this pathway .

Result of Action

The molecular and cellular effects of 1-(2-Furoyl)indolin-6-amine’s action primarily involve changes in neurotransmission. By inhibiting butyrylcholinesterase and increasing acetylcholine levels, 1-(2-Furoyl)indolin-6-amine can enhance signal transmission in the nervous system .

properties

IUPAC Name

(6-amino-2,3-dihydroindol-1-yl)-(furan-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O2/c14-10-4-3-9-5-6-15(11(9)8-10)13(16)12-2-1-7-17-12/h1-4,7-8H,5-6,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRKLDMOPXVDJLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=C1C=CC(=C2)N)C(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Furoyl)indolin-6-amine

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